4-(Prop-2-yn-1-yl)morpholine
Overview
Description
4-(Prop-2-yn-1-yl)morpholine is a heterocyclic organic compound with the molecular formula C7H11NO. It is characterized by a morpholine ring substituted with a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Prop-2-yn-1-yl)morpholine can be synthesized through the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at 0°C for 4 hours, followed by filtration and evaporation to obtain the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of methanol as a solvent and potassium carbonate as a base are common in industrial organic synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Substitution: Propargyl bromide and potassium carbonate in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of oxides.
Reduction: Formation of saturated morpholine derivatives.
Scientific Research Applications
4-(Prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-(2-Propyn-1-yl)morpholine
- N-Prop-2-ynyl-morpholine
- 1-(N-Morpholino)-2-propyne
Comparison: 4-(Prop-2-yn-1-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-prop-2-ynylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZHAQIKCVKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902929 | |
Record name | NoName_3505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-76-8 | |
Record name | N-Propargylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5799-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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